dibutyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate
Description
Dibutyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is a synthetic coumarin-derived ester with a molecular formula of C₁₇H₁₆O₈ and an average molecular mass of 348.307 g/mol . Its structure features a benzo[c]chromene core (a fused bicyclic system) substituted at the 1- and 3-positions with acetate groups linked via ether bonds. The 6-oxo group on the chromene ring contributes to its electron-deficient aromatic system, which is critical for applications in photoresist materials and bioactive compounds . The dibutyl ester groups enhance solubility in organic solvents, making it suitable for polymer-based formulations .
Properties
Molecular Formula |
C25H28O8 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
butyl 2-[1-(2-butoxy-2-oxoethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetate |
InChI |
InChI=1S/C25H28O8/c1-3-5-11-29-22(26)15-31-17-13-20(32-16-23(27)30-12-6-4-2)24-18-9-7-8-10-19(18)25(28)33-21(24)14-17/h7-10,13-14H,3-6,11-12,15-16H2,1-2H3 |
InChI Key |
DWTCNCUPBSCHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate typically involves multiple steps, starting with the preparation of the core benzo[c]chromene structure. This is followed by the introduction of ester and ether functionalities through reactions with appropriate reagents under controlled conditions. Common reagents used in these steps include acetic anhydride, dibutyl ether, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme interactions, cellular signaling pathways, and other biological processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bis(oxy)diacetate Derivatives
Key Observations:
- Core Modifications : Replacement of the benzo[c]chromene core with xanthene () or curcumin-derived systems () alters photophysical properties. Xanthene derivatives exhibit fluorescence, while benzo[c]chromene derivatives prioritize thermal stability .
- Substituent Effects : Nitro groups () enhance antioxidant activity via radical scavenging, whereas tert-butyl esters () improve hydrophobicity for photoresist applications .
- Solubility : Dibutyl esters (target compound) balance organic solubility with moderate polarity, unlike sodium carboxylates (CurDAc), which are water-soluble .
Physical and Chemical Properties
Table 2: Thermal and Solubility Data
Key Observations:
- The target compound’s compatibility with novolak resins (30 wt% in PGMEA) surpasses nitro-substituted derivatives, which require polar aprotic solvents like acetone .
- tert-butyl esters () exhibit lower thermal stability compared to dibutyl esters due to steric hindrance accelerating decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
